Cyclopentyltriphenylphosphonium bromide
Overview
Description
Cyclopentyltriphenylphosphonium bromide is a chemical compound with the CAS Number 7333-52-0 . It has a molecular weight of 411.32 . The IUPAC name for this compound is cyclopentyl (triphenyl)phosphonium bromide .
Molecular Structure Analysis
The InChI code for this compound is1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Preparation and Reaction in Organic Synthesis
Cyclopentyltriphenylphosphonium bromide plays a significant role in organic synthesis. For instance, it's utilized in the preparation of cyclopropyltriphenylphosphonium salts. These salts, upon reaction with carbonyl compounds, yield alkylidenecyclopropanes, a crucial class of organic compounds (Utimoto, Tamura, & Sisido, 1973).
Corrosion Inhibition
Research indicates that this compound can be used for corrosion inhibition. A study demonstrated its application in preventing mild steel corrosion in acidic environments. It was found that its corrosion mitigation potential varies based on the size of the cycloalkyl ring (Goyal et al., 2021).
Formation of Hydrogels and Smart Materials
This compound also finds application in the formation of hydrogels. A study showed that alkyl triphenylphosphonium bromide, along with β-cyclodextrin, can form supramolecular complexes that aggregate into vesicles in aqueous solutions. These can transform into sheet-like hydrogels, potentially useful in biochemistry and smart material design (Li et al., 2013).
Antibacterial Applications
Research has been conducted on its derivatives for antibacterial purposes. For example, a composite containing a derivative of this compound showed synergistic antibacterial activity, suggesting its potential use in sprayable graphene-based antibacterial solutions (Cai et al., 2011).
Synthesis of Cyclosporine A Derivatives
It's used in synthesizing derivatives of cyclosporine A, a significant immunosuppressive drug. This involves acetylation, bromation, and reaction with triphenylphosphine (Shen De-long, 2009).
Catalytic Applications
This compound serves as a useful catalyst in certain chemical reactions. For instance, it catalyzes the cyclotrimerization of aliphatic aldehydes under solvent-free conditions (Hon & Lee, 2001).
Safety and Hazards
Cyclopentyltriphenylphosphonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .
Mechanism of Action
Target of Action
Cyclopentyltriphenylphosphonium bromide is an organic compound
Mode of Action
It is known to be used as a nucleophilic reagent, participating in nucleophilic addition, substitution, and displacement reactions .
Biochemical Pathways
It is known to be used in organic synthesis, including acting as a catalyst to promote reactions . It can also form complexes with transition metals, widely used in coordination chemistry .
Result of Action
It is known to be used in organic synthesis, suggesting it may influence the formation of various organic compounds .
Action Environment
It is known to be stable at room temperature . It is also hygroscopic, indicating that it absorbs moisture from the environment .
Biochemical Analysis
Biochemical Properties
Cyclopentyltriphenylphosphonium bromide has several uses in organic synthesis. It can act as a nucleophilic reagent, participating in nucleophilic addition, substitution, and displacement reactions . It can also serve as a catalyst in certain organic reactions, promoting their progress . Furthermore, it can form complexes with transition metals as a ligand, finding wide applications in coordination chemistry .
Molecular Mechanism
It is known to interact with biomolecules in its role as a nucleophilic reagent and catalyst
Temporal Effects in Laboratory Settings
The stability and degradation of this compound, as well as its long-term effects on cellular function, have not been extensively studied. It is known to be hygroscopic , indicating that it absorbs moisture from the air, which could potentially affect its stability over time.
Properties
IUPAC Name |
cyclopentyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYWSVSFFTZZPE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371008 | |
Record name | Cyclopentyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7333-52-0 | |
Record name | Cyclopentyltriphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7333-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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